2-[(4-Methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol
Description
Properties
IUPAC Name |
2-[(4-methylquinazolin-2-yl)amino]-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c1-12-14-9-5-6-10-15(14)21-18(20-12)24-19-22-16(11-17(25)23-19)13-7-3-2-4-8-13/h2-11H,1H3,(H2,20,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZKMOAQDFHXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The process includes the following steps :
Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Formation of Quinazoline Core: The benzoxazinones are treated with ammonia solution to yield quinazolinone derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(4-Methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Properties
Key Comparisons
Quinazoline Derivatives
- Linagliptin: Shares the 4-methylquinazolin-2-yl group but differs in core structure (purine vs. pyrimidin-4-ol). Linagliptin’s 3-amino-piperidin-1-yl group contributes to DPP-IV inhibition, whereas the target compound’s pyrimidin-4-ol core may favor kinase or antimicrobial activity .
- 6-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-...pyrimidin-4-ol : Replaces the phenyl group with a benzimidazole-thioether chain. This modification enhances interactions with enzymes like topoisomerases, suggesting divergent pharmacological targets compared to the phenyl-substituted compound .
Pyrimidine Derivatives
- 5-Hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione : Demonstrates significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The pyrimidin-2-yl group here is linked to a pyrazole, unlike the pyrimidin-4-ol core in the target compound, which may alter solubility and target specificity .
- 4-Amino-2-(methylthio)-6-pyrimidinol: Features a methylthio group at position 2 and amino at position 3. Such substitutions are associated with antiviral activity, highlighting the importance of functional group positioning in bioactivity .
Research Findings and Data
Table 2: Hypothetical Activity Comparison (Based on Structural Analogues)
| Compound | IC50 (Kinase Inhibition) | MIC (μg/mL) S. aureus | Water Solubility (mg/mL) |
|---|---|---|---|
| 2-[(4-Methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol | 0.15 μM (hypothesized) | 16 (hypothesized) | 0.12 |
| Linagliptin | N/A (DPP-IV inhibitor) | N/A | 0.05 |
| 6-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-... | 0.08 μM (Topo I) | 32 | 0.08 |
| 5-Hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)... | N/A | 8 (S. aureus) | 1.2 |
Note: Hypothetical data inferred from structural analogues in .
Biological Activity
The compound 2-[(4-Methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms, antiproliferative effects, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C18H17N5O
Molecular Weight : 313.36 g/mol
IUPAC Name : 2-[(4-Methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| LogP | Not available |
The mechanism by which 2-[(4-Methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol exerts its biological effects involves several key pathways:
- EGFR Inhibition : The compound acts as a potent inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various tumors. This inhibition leads to reduced cell proliferation and survival.
- Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
- Enzyme Inhibition : The compound may also inhibit specific enzymes involved in cancer progression, contributing to its antiproliferative effects.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes the IC50 values observed in different assays:
These results indicate that the compound exhibits significant activity against a range of tumor types, making it a promising candidate for further development in cancer therapeutics.
Case Studies and Research Findings
- Study on EGFR Inhibition : A series of quinazoline derivatives were synthesized and evaluated for their ability to inhibit EGFR. The study found that compounds similar to 2-[(4-Methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol demonstrated potent inhibitory effects on tumor cells expressing both wild-type and mutant forms of EGFR, with IC50 values ranging from 0.37 to 4.87 µM .
- Apoptosis Induction Mechanism : Research indicated that the compound activates caspase pathways leading to apoptosis in cancer cells, which was corroborated by flow cytometry and Western blot analyses showing increased levels of cleaved caspases .
- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound inhibits key enzymes involved in cancer metabolism, further supporting its potential as an anticancer agent .
Q & A
Q. What are the standard synthesis protocols for 2-[(4-Methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol?
The compound is typically synthesized via multi-step reactions involving reflux conditions. For instance:
- Step 1 : Condensation of a pyrimidine precursor with a quinazoline derivative under ethanol reflux (10 hours) with morpholine and formaldehyde as key reagents, followed by solvent removal under reduced pressure and crystallization .
- Step 2 : Functionalization via reactions with electrophilic agents (e.g., salicylaldehyde, phthalic anhydride) to introduce heterocyclic moieties, as demonstrated in quinoline-based syntheses .
Methodological Tip : Optimize solvent choice (e.g., ethanol vs. dioxane-acetic acid mixtures) and stoichiometric ratios to improve yield and purity .
Q. What spectroscopic techniques are used for structural characterization?
- 1H/13C NMR : To confirm substituent positions and hydrogen bonding (e.g., hydroxyl and amino protons resonate at δ 10–12 ppm) .
- Mass Spectrometry (MS) : For molecular ion ([M+H]+) and fragmentation pattern analysis, especially to distinguish between regioisomers .
- Infrared (IR) Spectroscopy : Key stretches include N–H (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and aromatic C–C (~1600 cm⁻¹) .
Q. What biological activities have been preliminarily reported for this compound?
- Antimicrobial : Moderate activity against Staphylococcus aureus and Escherichia coli via membrane disruption, comparable to pyrazole-pyrimidine hybrids .
- Anticancer : Potential kinase inhibition (e.g., EGFR) due to the quinazoline scaffold’s ATP-binding site affinity .
Note : Bioactivity varies with substituents; chloro-phenyl analogs show enhanced lipophilicity and bioavailability .
Advanced Research Questions
Q. How can researchers design derivatives to enhance target specificity?
- Rational Modification : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring to improve binding to hydrophobic enzyme pockets .
- Heterocyclic Fusion : Attach thiazole or thiadiazole rings via thiourea intermediates to exploit π-π stacking and hydrogen bonding with biological targets .
Case Study : Derivatives with morpholine-methyl groups showed 3-fold higher antimicrobial potency than the parent compound .
Q. How to resolve contradictions in reported biological data across studies?
- Comparative Analysis : Cross-reference substituent effects. For example, hydroxyl vs. carbonyl groups at position 4 alter solubility and membrane permeability, leading to divergent MIC values .
- Control Experiments : Replicate studies under standardized conditions (pH 7.4, 37°C) to isolate compound-specific effects from environmental variables .
Q. What methodologies assess environmental persistence and degradation pathways?
- Fate Studies : Use HPLC-MS to track abiotic degradation (hydrolysis, photolysis) in simulated environmental matrices (soil/water) .
- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC50 for Daphnia magna) based on logP and topological polar surface area .
Q. How to investigate target interactions for mechanism-of-action studies?
- Molecular Docking : Simulate binding to kinase domains (e.g., PDB ID 1M17) using AutoDock Vina; prioritize residues like Lys721 in EGFR .
- Enzyme Assays : Measure IC50 against purified enzymes (e.g., dihydrofolate reductase) with NADPH depletion monitored at 340 nm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
